The stereochemical designation (2R,3S) indicates the specific three-dimensional orientation of substituents at carbon atoms 2 and 3, following the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for the compound's molecular recognition properties and potential biological activity. The structure contains two benzyl groups attached to a nitrogen atom (dibenzylamino group), creating a tertiary amine that contributes significantly to the compound's chemical behavior and interactions.
Physical and Chemical Properties
The physical and chemical properties of (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol provide important insights into its behavior in various conditions and its potential applications:
Property
Value
Nature of Data
Source
Boiling Point
453.8±40.0 °C
Predicted
ChemicalBook
Density
1.095±0.06 g/cm³
Predicted
ChemicalBook
pKa
13.54±0.20
Predicted
ChemicalBook
The relatively high predicted boiling point of 453.8±40.0 °C suggests strong intermolecular forces, likely due to the presence of the hydroxyl group capable of hydrogen bonding and the large molecular structure with aromatic rings contributing to π-π interactions. The predicted density of 1.095±0.06 g/cm³ is consistent with organic compounds containing aromatic rings and heteroatoms. The predicted pKa value of approximately 13.54 indicates that the hydroxyl group is weakly acidic, which is typical for secondary alcohols and may influence the compound's reactivity in certain chemical transformations.
Supplier
Product Number
Purity
Package Size
Price (USD)
Last Updated
Source
American Custom Chemicals Corporation
HCH0063036
95.00%
5 mg
$498.85
2021/12/16
ChemicalBook
Novachemistry
NVC022782
>97%
Upon inquiry
Upon inquiry
Not specified
Novachemistry
Parchem
Not specified
Not specified
Not specified
Not specified
Not specified
Parchem
Alchem Pharmtech
Not specified
Not specified
Not specified
Not specified
Not specified
ChemicalBook
Tyger Scientific
Not specified
Not specified
Not specified
Not specified
Not specified
ChemicalBook
The high price point ($498.85 for 5 mg) and small package sizes indicate that this compound is primarily used in laboratory research rather than industrial applications. The high purity specifications (95-97%) further suggest its use in applications requiring high-quality materials, such as pharmaceutical research or advanced chemical synthesis.
Category
Classification
Source
Product Category
Specialty Materials
Parchem
Industry Classification
Pharmaceutical
ChemicalBook
Research Purpose
Exclusively intended for research purposes
The compound's classification as a "Specialty Material" and its pharmaceutical industry classification suggest its primary use in pharmaceutical research and development. The presence of the chloro group at position 1 makes this compound potentially useful as a synthetic intermediate, as the chlorine can serve as a leaving group in nucleophilic substitution reactions. The hydroxyl group at position 2 provides an additional reactive site that can be modified through various chemical transformations.
Structural Comparisons with Related Compounds
Several compounds with structural relationships to (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol have been identified in chemical databases:
Compound
CAS Number
Structural Relationship
Source
(S)-(+)-2-(N,N-DIBENZYLAMINO)-4-METHYLPENTANOL
Not specified
Similar dibenzylamino functionality
ChemicalBook
(2R,3S)-3-amino-5-methylhexan-2-ol
Not specified
Similar carbon skeleton with primary amine
PubChem
1-Chloro-3-methylbutan-2-ol
55033-10-8
Similar functional group arrangement
PubChem
1-Chloro-5-methylhexan-2-one
25389-38-2
Similar carbon skeleton with ketone instead of alcohol
PubChem
(2R,3S)-3-methylhexan-2-ol
Not specified
Similar carbon skeleton without functional groups
PubChem
2-Chloro-5-methylhexan-3-ol
Not specified
Isomeric arrangement of functional groups
PubChem
The comparison with these related compounds helps to contextualize the structural uniqueness of (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol. The compound's combination of a chloro group, hydroxyl group, and dibenzylamino group in specific stereochemical positions distinguishes it from these related compounds and likely contributes to its specialized applications in research.
Hazard Class
Classification
Source
Flammability
Flam. Liq. 4 (Combustible liquid)
PubChem
Acute Toxicity
Acute Tox. 4 (Harmful if swallowed)
PubChem
Skin Irritation
Skin Irrit. 2 (Causes skin irritation)
PubChem
Eye Damage
Eye Dam. 1 (Causes serious eye damage)
PubChem
Specific Target Organ Toxicity
STOT SE 3 (May cause respiratory irritation)
PubChem
While these classifications apply to a related compound and not specifically to (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol, they suggest potential hazards that might be associated with this class of compounds. As a research chemical, (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol should be handled according to standard laboratory safety practices for chemicals of unknown toxicity.
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